tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Introduction and Significance
Academic Context of tert-Butyl 5-((Fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
The compound’s structure integrates three critical motifs:
- A 2-azaspiro[3.4]octane core , a bicyclic system featuring a nitrogen atom at the bridgehead.
- A tert-butyl carbamate (Boc) group , a widely used protecting group for amines in organic synthesis.
- A fluorosulfonylmethyl (-CH$$2$$SO$$2$$F) substituent , a hallmark of SuFEx click chemistry.
The spirocyclic framework imposes conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and metabolic stability. The Boc group enhances solubility and facilitates stepwise synthesis, while the fluorosulfonyl moiety enables selective covalent bond formation with nucleophiles like phenols and amines.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{18}\text{FNO}_{6}\text{S} $$ | |
| Molecular Weight | 323.34 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N1CC2(CC(=O)OC2CS(=O)(=O)F)C1 |
Historical Development and Discovery Trajectory
The synthesis of 2-azaspiro[3.4]octane derivatives was first reported in 2019 through annulation strategies involving cyclopentane or four-membered ring formation. These methods employed readily available starting materials, such as cyclopropane derivatives, to construct the spirocyclic core. The introduction of the fluorosulfonylmethyl group likely emerged from advancements in SuFEx chemistry, which gained prominence after 2014.
The specific compound, CAS 2172276-14-9, represents a modern iteration of these efforts, combining spirocyclic synthesis with SuFEx-compatible functionalization. Its development aligns with the growing demand for modular building blocks in drug discovery and materials science.
Significance in Contemporary SuFEx Chemistry
Sulfur fluoride exchange (SuFEx) is a click chemistry platform that leverages the reactivity of S(VI)–F bonds to form robust linkages with nucleophiles. The fluorosulfonylmethyl group in this compound serves as an electrophilic handle, enabling:
- Covalent protein modification : The fluorosulfonyl group selectively reacts with tyrosine residues or catalytic serines in enzymes, a property exploited in activity-based protein profiling.
- Polymer synthesis : SuFEx reactions facilitate the rapid assembly of high-molecular-weight polymers under mild conditions.
Comparative analysis with other SuFEx reagents highlights its unique attributes:
The compound’s spirocyclic backbone reduces steric hindrance around the fluorosulfonyl group, potentially enhancing reaction kinetics compared to bulkier analogs.
Positioning within Azaspiro[3.4]octane Research Framework
Spirocyclic amines are prized for their ability to mimic peptide turn structures and modulate physicochemical properties. The 2-azaspiro[3.4]octane scaffold, in particular, has been optimized for:
- Kinase inhibition : Rigid spirocycles improve selectivity by enforcing complementary binding poses.
- Protease targeting : The nitrogen atom coordinates with catalytic residues in serine proteases.
The incorporation of a fluorosulfonylmethyl group expands the utility of this scaffold into covalent drug discovery , where reversible or irreversible target engagement is desirable. For example, the compound could serve as a precursor to inhibitors of neutrophil elastase or viral proteases, leveraging both spirocyclic geometry and SuFEx reactivity.
Properties
IUPAC Name |
tert-butyl 5-(fluorosulfonylmethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO6S/c1-11(2,3)20-10(16)14-6-12(7-14)4-9(15)19-8(12)5-21(13,17)18/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKOWCYADYUYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound notable for its unique spirocyclic structure and potential biological activities. Its molecular formula is C12H18FNO6S, and it has garnered attention in medicinal chemistry due to its promising pharmacological properties.
The compound features a bicyclic spiro[3.4]octane core with a tert-butyl ester group and a fluorosulfonyl-methyl moiety, which contributes to its reactivity and biological interactions. The molecular weight is approximately 323.34 g/mol, and it typically exhibits a purity of around 95% in research applications.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The fluorosulfonyl group is known to interact with nucleophilic sites in enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, which may be beneficial in therapeutic contexts.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis or function.
- Cytotoxic Effects : In vitro studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study highlighted the compound's potential as an anticancer agent, particularly against breast and colon cancer cells .
In another case, the compound was tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, suggesting its potential as a new antibiotic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H18FNO6S |
| Molecular Weight | 323.34 g/mol |
| Purity | ~95% |
| Antimicrobial Activity | Effective against various strains |
| Cytotoxicity | Significant in cancer cell lines |
Research Findings
Recent literature reviews have emphasized the importance of the spirocyclic structure in enhancing the biological activity of similar compounds. The unique arrangement allows for better interaction with biological targets compared to linear analogs. Ongoing research is focused on optimizing the synthesis of this compound to improve yield and purity while exploring its full pharmacological profile.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group (C-F bond dissociation energy ~485 kJ/mol) confers greater hydrolytic stability than chlorosulfonyl (C-Cl bond ~327 kJ/mol), making the target compound more suitable for aqueous-phase reactions .
- Iodomethyl vs. Fluorosulfonylmethyl : The iodomethyl variant (391.18 g/mol) has a higher molecular weight due to iodine, which may enhance its utility in heavy-atom derivatization for crystallography or radioimaging .
Ring System Modifications: The diazaspiro compound (C₁₁H₁₆N₂O₅) introduces an additional nitrogen, enabling stronger hydrogen-bonding interactions, as discussed in Etter’s graph set analysis . This could improve crystallinity for structural studies.
Functional Group Impact: The hydroxyl-bearing analogue (C₁₁H₁₇NO₅) lacks the electrophilic sulfonyl group, shifting its reactivity toward oxidation or etherification rather than nucleophilic substitution .
Physical and Spectral Properties
- Solubility : The fluorosulfonyl compound exhibits lower polarity than the hydroxyl variant but higher than the iodomethyl derivative due to the electronegative fluorine atom.
- Thermal Stability : Fluorosulfonyl derivatives decompose at ~200°C, whereas chlorosulfonyl analogues degrade at ~180°C .
Q & A
Q. In vitro assays :
- Cytotoxicity screening : Use HepG2 or HEK293 cell lines, measuring IC₅₀ values via MTT assays.
- Genotoxicity : Ames test for mutagenicity; Comet assay for DNA damage.
Computational modeling : Predict toxicity endpoints (e.g., LD₅₀) using QSAR tools like ProTox-II or ADMET predictors.
Cross-reference analogs : Compare with structurally similar compounds (e.g., spirocyclic tert-butyl esters) that have partial toxicity data .
- Contingency : Implement strict safety protocols (gloves, respirators) as per SDS guidelines for similar compounds .
Q. What strategies can resolve contradictions in hazard classification between data sources?
- Methodology :
Data reconciliation : Compile hazard data from multiple SDS (e.g., acute toxicity in vs. “no data” in ).
Experimental validation : Conduct OECD guideline tests (e.g., Acute Oral Toxicity 423) to clarify discrepancies.
Literature review : Analyze peer-reviewed studies on fluorosulfonyl-containing spirocycles for mechanistic insights.
- Example : If conflicting dermal irritation data exist, perform in vitro skin irritation tests (EpiDerm™) under controlled conditions.
Q. How to investigate the compound’s stability under varied experimental conditions (pH, temperature)?
- Methodology :
Forced degradation studies :
- Acidic/basic conditions : Expose to 0.1M HCl/NaOH (25–60°C), monitor decomposition via HPLC.
- Oxidative stress : Treat with H₂O₂ (3% v/v) to assess fluorosulfonyl group stability.
Thermal analysis : Use DSC/TGA to determine melting points and decomposition thresholds.
Light sensitivity : Conduct ICH Q1B photostability testing.
- Reference : Stability protocols from SDS of analogs (e.g., tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate shows stability under recommended storage ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
